![molecular formula C12H12N2O3S B10840286 1-Benzyl-1,4-dihydro-4-oxo-3-pyridinesulfonamide](/img/structure/B10840286.png)
1-Benzyl-1,4-dihydro-4-oxo-3-pyridinesulfonamide
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Overview
Description
1-Benzyl-1,4-dihydro-4-oxo-3-pyridinesulfonamide is a compound that belongs to the class of pyridinesulfonamides. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties, such as basicity, hydrogen bond-forming ability, and water solubility .
Preparation Methods
The synthesis of 1-Benzyl-1,4-dihydro-4-oxo-3-pyridinesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with 4-oxo-3-pyridinesulfonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-1,4-dihydro-4-oxo-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfonic acids, amines, and substituted pyridines .
Scientific Research Applications
1-Benzyl-1,4-dihydro-4-oxo-3-pyridinesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-1,4-dihydro-4-oxo-3-pyridinesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-Benzyl-1,4-dihydro-4-oxo-3-pyridinesulfonamide can be compared with other similar compounds, such as:
1-Benzyl-4-oxo-1,4-dihydro-3-pyridinesulfonamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds share the pyridine core but have different functional groups, resulting in distinct properties and applications.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a different heterocyclic structure but exhibits similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C12H12N2O3S |
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Molecular Weight |
264.30 g/mol |
IUPAC Name |
1-benzyl-4-oxopyridine-3-sulfonamide |
InChI |
InChI=1S/C12H12N2O3S/c13-18(16,17)12-9-14(7-6-11(12)15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,16,17) |
InChI Key |
WIIFYOJVUKTZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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